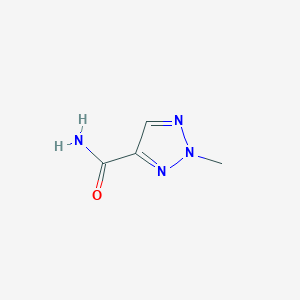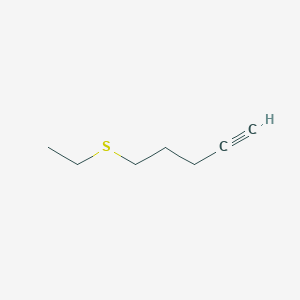
4-(Difluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Difluoromethyl)benzene-1-sulfonamide” is a compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.20 . It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the existence of a sulfonamide group and a distinct 6-membered aromatic ring . The sulfonamide functional group (-SO2NH2) is attached to the benzene ring, which also carries a difluoromethyl group (-CF2H) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfonamide compounds are often synthesized for their unique properties and potential applications. For instance, the synthesis and X-ray structural characterization of sulfonamide compounds allow for a detailed understanding of their molecular geometry, vibrational frequencies, and thermal stability (Sarojini et al., 2012). These properties are critical for developing new materials and chemicals with specific functionalities.
Enzyme Inhibition
Sulfonamides have been widely studied for their inhibitory effects on various enzymes, making them valuable in medicinal chemistry. For example, benzenesulfonamide derivatives have shown inhibition on human paraoxonase-I (hPON1), an enzyme associated with cardiovascular diseases (Işık et al., 2019). Understanding these interactions helps in the design of therapeutic agents.
Molecular Electronics
The conductance of molecular junctions involving sulfonamide compounds has implications for molecular-scale electronics. Studies have demonstrated the quantative measure of conductance in molecules, paving the way for future developments in electronic devices at the molecular level (Reed et al., 1997).
Carbonic Anhydrase Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme important in physiological processes. Research on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII has shown that these compounds can inhibit these enzymes with nanomolar efficiency, highlighting their potential in treating conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).
Green Chemistry
Sulfonamides catalyze environmentally benign syntheses, such as the efficient synthesis of carbon-nitrogen bonds. This highlights their role in developing sustainable chemical processes (Shi et al., 2009).
Antioxidant and Anticancer Potential
The antioxidant and anticancer potential of sulfonamide derivatives, as demonstrated through molecular docking studies, suggests their application in the development of new therapeutic agents (Mohamed et al., 2022).
Advanced Materials
Sulfonamides are also utilized in the synthesis of advanced materials, such as proton exchange membranes for fuel cells, highlighting their importance in energy technology (Matsumoto et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 4-(Difluoromethyl)benzene-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site . This prevents PABA from binding, thereby inhibiting the enzyme’s activity and disrupting the production of folate .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folate synthesis pathway . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . As a result, the compound effectively halts bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folate synthesis by this compound leads to a halt in bacterial growth and replication . This results in the effective treatment of bacterial infections .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)benzene-1-sulfonamide is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities . Sulfonamides are known to interact with various enzymes and proteins, playing a role in diverse biochemical reactions
Molecular Mechanism
As a sulfonamide, it may share some common mechanisms with other sulfonamides, such as inhibiting certain enzymes
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Eigenschaften
IUPAC Name |
4-(difluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,7H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYULOMLWGHKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)
![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)
![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)


